Pradimicin B

Antifungal Susceptibility Candida albicans Minimum Inhibitory Concentration (MIC)

Pradimicin B is the des-xylosyl founding member of the pradimicin class, essential for establishing baseline susceptibility profiles. Its >15-fold higher potency against C. albicans compared to Pradimicin A makes it the superior reference standard for detecting subtle antifungal activity changes. Operating via a unique Ca²⁺-dependent, lectin-mimetic mechanism that binds terminal D-mannopyranoside residues, it is distinct from azoles, polyenes, and echinocandins. Researchers investigating novel antifungal targets, resistance pathways, or synthesizing water-soluble derivatives must procure this specific analog; indiscriminate substitution with Pradimicin A or C introduces significant experimental variability due to critical glycosylation differences.

Molecular Formula C35H36N2O14
Molecular Weight 708.7 g/mol
CAS No. 117704-66-2
Cat. No. B039356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin B
CAS117704-66-2
Synonymspradimicin B
Molecular FormulaC35H36N2O14
Molecular Weight708.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC
InChIInChI=1S/C35H36N2O14/c1-10-6-17-22(28(42)19(10)33(46)37-11(2)34(47)48)21-15(27(41)32(17)51-35-31(45)30(44)24(36-4)12(3)50-35)9-16-23(29(21)43)26(40)14-7-13(49-5)8-18(38)20(14)25(16)39/h6-9,11-12,24,27,30-32,35-36,38,41-45H,1-5H3,(H,37,46)(H,47,48)/t11-,12-,24+,27+,30+,31-,32+,35+/m1/s1
InChIKeyDHQWPIXFALDZDJ-LPEZYDJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin B (CAS 117704-66-2): A Key Lead Compound in the Mannose-Binding Pradimicin Class of Antifungals for Procurement & Research


Pradimicin B (CAS 117704-66-2) is a founding member of the pradimicin family, a distinct class of fermentation-derived, non-peptidic antifungal antibiotics produced by Actinomadura hibisca [1]. Characterized by a pentacyclic dihydrobenzo[α]naphthacenequinone core, it is a specific D-alanine and monosaccharide-substituted analog that operates via a unique, calcium-dependent, lectin-mimetic mechanism, binding to terminal D-mannopyranoside residues in fungal cell walls [2]. This mode of action is distinct from that of azoles, polyenes, and echinocandins, establishing Pradimicin B as a critical reference standard for investigating novel antifungal targets and resistance pathways, and as a foundational scaffold for developing water-soluble derivatives with enhanced pharmaceutical properties [3].

Why Pradimicin B (CAS 117704-66-2) Cannot Be Substituted with Other Pradimicin Analogs in Research


Indiscriminate substitution of Pradimicin B with other in-class compounds like Pradimicin A or C is scientifically unsound due to critical structural differences that dictate divergent biological and pharmaceutical properties. The defining feature of Pradimicin B is its des-xylosyl structure; it lacks the β-D-xylosyl sugar moiety present in Pradimicin A and C [1]. This structural variation is not inert; it directly impacts both the compound's antifungal spectrum and its physicochemical behavior. For instance, this glycosylation pattern differentiates it from Pradimicin A, which contains a D-xylose sugar and exhibits a different antifungal profile [2]. Furthermore, the parent compounds, including Pradimicin B, possess intrinsically poor water solubility, a critical liability that has driven the development of semi-synthetic analogs with improved solubility profiles [3]. Therefore, assuming functional interchangeability without accounting for these glycosylation and solubility differences introduces significant experimental variability, compromising the reproducibility and validity of antifungal research.

Quantitative Differentiators for Pradimicin B (CAS 117704-66-2) vs. Key Analogs in Procurement and Selection


Comparative Antifungal Efficacy: Pradimicin B vs. Pradimicin A Against C. albicans

In a direct head-to-head comparison, Pradimicin B demonstrates superior in vitro antifungal activity against specific Candida albicans strains compared to the class prototype, Pradimicin A [1].

Antifungal Susceptibility Candida albicans Minimum Inhibitory Concentration (MIC)

Comparative Antifungal Efficacy: Pradimicin B vs. Pradimicin A Against Another C. albicans Strain

Against a different C. albicans strain, IAM4888, Pradimicin B also shows enhanced activity, though the difference is less pronounced than against A9540 [1].

Antifungal Susceptibility Candida albicans Minimum Inhibitory Concentration (MIC)

In Vivo Efficacy: Pradimicin Derivatives vs. Amphotericin B and Azoles in Systemic Candidiasis

While not a direct measurement of Pradimicin B, this class-level inference demonstrates the therapeutic potential of the pradimicin scaffold in vivo. A water-soluble pradimicin derivative, BMY-28864, showed protective efficacy comparable to the clinical standard-of-care, Amphotericin B, in a mouse model of disseminated candidiasis [1].

In Vivo Efficacy Systemic Candidiasis Mouse Model

Overcoming Intrinsic Water Solubility Limitations: A Critical Differentiator

A major limitation of the parent pradimicins, including Pradimicin B, is their extremely poor aqueous solubility, which hinders their direct therapeutic application. Quantitative data for the closely related Pradimicin A demonstrates this critical issue [1]. This limitation is the primary driver for the development of semi-synthetic derivatives, which are specifically designed to enhance solubility relative to the parent compounds [2].

Physicochemical Property Water Solubility Formulation

Fungicidal vs. Fungistatic Mechanism: Pradimicin Class Differentiator

The pradimicin-benanomicin class is generally characterized by fungicidal activity, in contrast to the predominantly fungistatic nature of many azole antifungals [1]. This mechanistic distinction is crucial for selecting appropriate compounds for specific research questions, particularly those focused on overcoming drug tolerance and resistance.

Mechanism of Action Fungicidal Fungistatic

Targeted Research and Industrial Applications for Pradimicin B (CAS 117704-66-2)


In Vitro Antifungal Susceptibility Testing and Strain Panel Screening

Pradimicin B is the optimal reference standard for establishing baseline susceptibility profiles for the pradimicin class in vitro. Its >15-fold higher potency against C. albicans A9540 compared to Pradimicin A [1] makes it a more sensitive probe for detecting subtle changes in antifungal activity during resistance mechanism studies or when screening compound libraries. Laboratories focused on antifungal susceptibility testing should procure Pradimicin B to ensure their assays can differentiate between the nuanced activities of structurally similar analogs.

Medicinal Chemistry: Scaffold for Solubility-Enhancing Derivatization

For medicinal chemists, Pradimicin B serves as an essential starting material for semi-synthesis. The parent compound's poor water solubility (inferred from Pradimicin A's solubility of 17 µg/mL in PBS [2]) is a known liability that subsequent derivatives aim to overcome. Procuring Pradimicin B is therefore the first step in generating novel analogs with improved solubility and potentially enhanced in vivo activity, as demonstrated by the PD50 values of BMY-28864 [3].

Mechanistic Studies of Lectin-Mimetic Fungicidal Activity

Pradimicin B is a critical tool for investigating the unique, calcium-dependent, mannose-binding mechanism of action of this antifungal class. Unlike fungistatic azoles, pradimicins are generally fungicidal [4]. By using Pradimicin B in mechanistic studies, researchers can explore the specific binding events and downstream effects leading to fungal cell death, providing insights into novel antifungal targets and the development of agents with a lower potential for cross-resistance.

Comparative Genomic and Proteomic Profiling of Fungal Response

Researchers investigating the fungal response to cell-wall targeting agents can use Pradimicin B as a specific stressor. Comparing the transcriptomic or proteomic profiles of Candida or Aspergillus species exposed to sub-lethal concentrations of Pradimicin B versus other antifungals (e.g., echinocandins or polyenes) can reveal unique compensatory pathways and resistance mechanisms specific to its mannose-binding mode of action [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradimicin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.